Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate
Description
METHYL 2-{[2-(5-METHYLFURAN-2-YL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINO}BENZOATE is a complex organic compound that features a unique structure combining a furan ring, an imidazo[1,2-a]pyrazine core, and a benzoate ester. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C19H16N4O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 2-[[2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-yl]amino]benzoate |
InChI |
InChI=1S/C19H16N4O3/c1-12-7-8-15(26-12)17-18(23-10-9-20-11-16(23)22-17)21-14-6-4-3-5-13(14)19(24)25-2/h3-11,21H,1-2H3 |
InChI Key |
MCNNMWGKYOLQJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C(N3C=CN=CC3=N2)NC4=CC=CC=C4C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[2-(5-METHYLFURAN-2-YL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINO}BENZOATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate diamines with diketones under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using 5-methylfuran as a starting material.
Coupling with benzoate: The final step involves the esterification of the intermediate with methyl benzoate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[2-(5-METHYLFURAN-2-YL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imidazo[1,2-a]pyrazine core can be reduced under hydrogenation conditions to form dihydro derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the imidazo[1,2-a]pyrazine core may produce dihydroimidazo[1,2-a]pyrazines.
Scientific Research Applications
METHYL 2-{[2-(5-METHYLFURAN-2-YL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINO}BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 2-{[2-(5-METHYLFURAN-2-YL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrazine core is known to interact with various enzymes and receptors, modulating their activity. The furan ring may also contribute to the compound’s biological activity by facilitating binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-{[2-(5-METHYLFURAN-2-YL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINO}BENZOATE: can be compared with other compounds containing similar structural motifs, such as:
Uniqueness
The uniqueness of METHYL 2-{[2-(5-METHYLFURAN-2-YL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINO}BENZOATE lies in its combination of a furan ring, an imidazo[1,2-a]pyrazine core, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Biological Activity
Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Contains an imidazo[1,2-a]pyrazin moiety, which is known for various biological activities.
- The presence of a methyl group on the furyl ring enhances its lipophilicity, potentially affecting its bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the imidazo[1,2-a]pyrazin core.
- Introduction of the 5-methyl-2-furyl group via nucleophilic substitution.
- Esterification to yield the final product.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of imidazo[1,2-a]pyrazine have shown effectiveness against various bacterial strains. Preliminary studies suggest that this compound may possess comparable antimicrobial properties.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are hypothesized based on structural analogs that target inflammatory pathways. Similar compounds have been shown to inhibit pro-inflammatory cytokines and may modulate pathways involving NF-kB and COX enzymes.
Anticancer Activity
The imidazo[1,2-a]pyrazine scaffold has been associated with anticancer properties in various studies. This compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting proliferation.
Case Studies
-
Antimicrobial Activity Study
- A study evaluated the antimicrobial efficacy of related compounds against a panel of pathogens. Results indicated that modifications in the furan ring significantly enhanced activity against Gram-positive bacteria.
-
In Vivo Anti-inflammatory Model
- In an animal model of inflammation, compounds structurally related to this compound showed reduced edema and lower levels of pro-inflammatory markers in serum.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
